![molecular formula C18H17F3O3S B12303654 4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid CAS No. 496049-62-8](/img/structure/B12303654.png)
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo sulfánil unido a un anillo metilfenil y un grupo fenoxi sustituido con un grupo trifluorometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del intermedio sulfánil: Este paso implica la reacción de 2-metilfeniltiol con un derivado de ácido butanoico halogenado apropiado en condiciones básicas.
Acoplamiento con el grupo fenoxi: El intermedio se hace reaccionar entonces con 4-(trifluorometil)fenol en presencia de un agente de acoplamiento como DCC (diciclohexilcarbodiimida) para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil puede oxidarse para formar sulfoxidos o sulfonas usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto puede reducirse bajo condiciones específicas para modificar los grupos funcionales.
Sustitución: Los grupos fenoxi y sulfánil pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados modificados de ácido butanoico.
Sustitución: Diversos derivados sustituidos de fenoxi y sulfánil.
Aplicaciones Científicas De Investigación
El ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su potencial actividad biológica, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de ciertas enfermedades debido a sus propiedades químicas únicas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas y los objetivos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(trifluorometil)fenilborónico
- Ácido 2-metil-4-(trifluorometil)fenil-5-tiazolyl metiltio fenoxi acético
Singularidad
El ácido 4-(2-metilfenil)sulfanil-2-[4-(trifluorometil)fenoxi]butanoico destaca por su combinación única de grupos funcionales, que le confieren una reactividad química y potenciales aplicaciones distintas. La presencia de ambos grupos sulfánil y trifluorometil lo hace particularmente versátil en diversos contextos químicos y biológicos.
Propiedades
Número CAS |
496049-62-8 |
|---|---|
Fórmula molecular |
C18H17F3O3S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23) |
Clave InChI |
YDTVNTDYQGJBOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



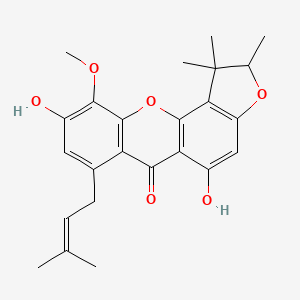

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
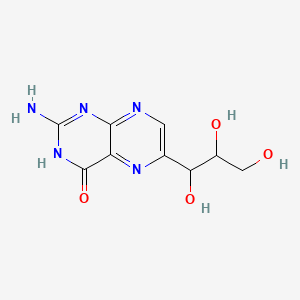
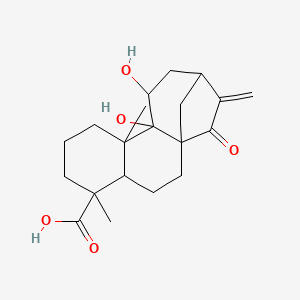
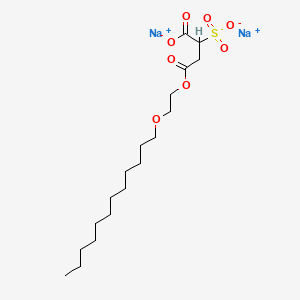
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
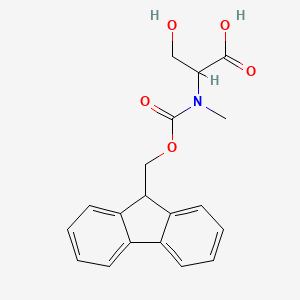
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
